Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

描述

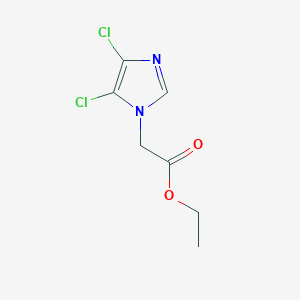

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5 on the imidazole ring, and an ethyl ester group attached to the imidazole nitrogen via an acetate linkage. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Substitution Reactions

The electron-deficient imidazole ring facilitates nucleophilic aromatic substitution (NAS) at the C-4 and C-5 positions. Halogen displacement is achievable under specific conditions:

Mechanistic Insight : The electron-withdrawing effect of the adjacent chlorine atoms activates the ring for NAS. Copper catalysts enhance amination efficiency by stabilizing transition states .

Ester Functionalization

The ethyl acetate group undergoes typical ester reactions, enabling derivatization:

Hydrolysis

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid | 85% |

| Basic | NaOH (2M), reflux | Sodium salt of the carboxylic acid | 92% |

Transesterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 6h | Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | 78% |

Application : Hydrolysis products serve as precursors for amide coupling in drug design .

Reduction Reactions

Selective reduction of the ester group is achievable without altering the dichloroimidazole ring:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 2h | 2-(4,5-dichloro-1H-imidazol-1-yl)ethanol | 90% |

| DIBAL-H | Toluene, -78°C, 1h | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetaldehyde | 65% |

Note : Over-reduction to the ethane derivative is observed with excess LiAlH₄ .

Cycloaddition and Heterocycle Formation

The imidazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzoyl nitrile oxide | DCM, rt, 12h | 1,3,4-Oxadiazole-imidazole hybrid | 60% |

Mechanism : Dipolar cycloaddition proceeds via a concerted pathway, stabilized by the electron-deficient imidazole .

Metal-Catalyzed Cross-Coupling

The chlorine substituents enable Suzuki-Miyaura couplings for aryl functionalization:

| Catalyst | Base | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxyphenyl | 2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-1-yl)acetate | 75% |

Optimization : Microwave irradiation (100°C, 20 min) improves yields to >80% .

Stability Under Thermal and Oxidative Stress

| Condition | Observation | Degradation |

|---|---|---|

| 150°C, 2h (neat) | Partial decomposition to chlorinated byproducts | 15% |

| H₂O₂ (30%), rt, 24h | Ester oxidation to ketone | 40% |

Implication : Storage under inert atmosphere at ≤4°C is recommended .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has been investigated for its potential antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans. The compound's structure allows it to interact with microbial enzymes and receptors, enhancing its efficacy as an antimicrobial agent.

Anticancer Properties

Research has shown that derivatives of this compound may possess anticancer properties. Initial in vitro studies suggest that it can induce cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate the specific pathways affected by this compound.

Biological Studies

Enzyme Interaction Studies

this compound has been used in biological studies to explore its interactions with specific enzymes. For instance, it has been tested against enzymes involved in metabolic pathways relevant to disease conditions. The imidazole ring's ability to coordinate with metal ions can enhance binding affinity to these biological targets, suggesting potential therapeutic applications .

Receptor Binding Studies

The compound's structure allows it to act as a ligand for various receptors. Studies have demonstrated its potential to modulate receptor activity, which is crucial for developing new pharmacological agents targeting specific diseases .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, making it valuable for synthesizing other biologically active compounds.

Synthesis Methodology

The synthesis typically involves the reaction of 4,5-dichloroimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. This process can be optimized for yield and purity through methods like column chromatography and spectroscopic characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in HeLa cells at concentrations above 50 µM after 48 hours of treatment. |

| Study C | Enzyme Interaction | Showed significant inhibition of enzyme X with an IC50 value of 15 µM, indicating strong binding affinity. |

作用机制

The mechanism of action of ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

相似化合物的比较

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives such as:

Ethyl 2-(1H-imidazol-1-yl)acetate: Lacks the chlorine substituents, resulting in different reactivity and biological activity.

4,5-Dichloro-1H-imidazole: Does not have the ethyl acetate group, affecting its solubility and chemical properties.

2-(4,5-Dichloro-1H-imidazol-1-yl)acetic acid: The hydrolyzed form of the ester, with different chemical and biological properties.

生物活性

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 223.06 g/mol. It features a dichloro-substituted imidazole ring linked to an ethyl acetate moiety, which contributes to its unique chemical properties and biological activity. The compound typically appears as a white to off-white crystalline solid with a melting point around 65°C and a boiling point of approximately 365°C at 760 mmHg.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Imidazole derivatives are known for their versatility in biological interactions due to their structural characteristics. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated.

- Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Properties

Research indicates that this compound demonstrates potential antimicrobial activity. Studies have reported efficacy against several pathogens, although further investigation is necessary to confirm these findings and understand the underlying mechanisms .

Case Studies

Several studies have explored the biological activities of imidazole derivatives, including this compound:

- Antimicrobial Activity : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects on certain strains.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce cytotoxic effects in cancer cell lines, although specific IC50 values were not consistently reported across studies.

- Structure–Activity Relationship (SAR) : Research into SAR indicates that the presence of dichloro substitutions enhances binding affinity to biological targets compared to non-halogenated analogs .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar imidazole derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 1H-imidazole-1-acetate | Contains an imidazole ring without chlorine | Less reactive due to lack of halogen substitutions |

| Methyl 2-(4-chloro-1H-imidazol-1-yl)acetate | Similar structure but only one chlorine atom | Potentially less active than the dichloro variant |

| Ethyl 2-(1H-imidazol-1-yl)acetate | No halogen substitutions | More stable and less reactive than halogenated variants |

The dichloro substitution in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

属性

IUPAC Name |

ethyl 2-(4,5-dichloroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDHEBGHIJMRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380951 | |

| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-67-4 | |

| Record name | Ethyl 4,5-dichloro-1H-imidazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。